3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
CAS No.: 315246-88-9
Cat. No.: VC6342296
Molecular Formula: C23H19ClN2S
Molecular Weight: 390.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315246-88-9 |
|---|---|
| Molecular Formula | C23H19ClN2S |
| Molecular Weight | 390.93 |
| IUPAC Name | 3-[(4-chlorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C23H19ClN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2 |
| Standard InChI Key | LGSQNIUKBRXNLN-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile features a tetrahydroisoquinoline backbone fused with a benzene ring and a pyridine-like nitrogen atom. The presence of a 4-chlorobenzylthio group at position 3 introduces steric bulk and electronic effects, while the cyano group at position 4 enhances electrophilicity and potential hydrogen-bonding interactions. The phenyl group at position 1 contributes to hydrophobic interactions with biological targets .
Key Structural Attributes:
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Tetrahydroisoquinoline core: Confers rigidity and planar geometry for DNA intercalation or enzyme binding.
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4-Chlorobenzylthio substituent: Enhances lipophilicity and mediates interactions with hydrophobic enzyme pockets.
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Cyano group: Acts as a hydrogen-bond acceptor, potentially stabilizing interactions with residues in target proteins .
Synthetic Routes and Optimization
Synthesis Methodology
The synthesis of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile follows a multi-step protocol involving cyclocondensation, nucleophilic substitution, and functional group transformations (Scheme 1) :
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Cyclocondensation: Reacting 2,4-diacetyl-5-hydroxy-5-methyl-3-(substituted phenyl)cyclohexanones with 2-cyanothioacetamide in ethanol under basic conditions yields the tetrahydroisoquinoline-thione intermediate.
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Thioether Formation: Treatment with 4-chlorobenzyl bromide in the presence of sodium acetate facilitates nucleophilic substitution at the thione sulfur, introducing the 4-chlorobenzylthio group.
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Cyano Group Retention: The cyano group at position 4 remains intact throughout the synthesis, confirmed by FT-IR absorption at 2217–2221 cm⁻¹ .
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, piperidine, reflux | 90–96 |
| 2 | 4-Chlorobenzyl bromide, NaOAc, ethanol | 85–89 |
Pharmacological Activities and Mechanisms
Anticancer Activity
In vitro evaluations against MCF7 (breast cancer) and HEPG2 (hepatocellular carcinoma) cell lines reveal dose-dependent cytotoxicity. Comparative IC₅₀ values for analogous compounds suggest that the 4-chlorobenzylthio group enhances potency by 2.3-fold compared to non-chlorinated derivatives .
Apoptotic Induction:
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Annexin V-FITC Assay: Flow cytometry analysis demonstrates a 59-fold increase in apoptosis for HEPG2 cells treated with 10 µM of the compound.
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Cell Cycle Arrest: G0-G1 phase arrest (42% of cells) and G2/M phase accumulation (28%) indicate interference with DNA replication and mitosis .
Structure-Activity Relationship (SAR) Analysis
Role of Substituents
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4-Chlorobenzylthio Group:
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Cyano Group:
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Stabilizes the enamine tautomer of the tetrahydroisoquinoline core, facilitating intercalation into DNA duplexes.
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Comparative Activity Data:
| Compound | IC₅₀ (µM) MCF7 | IC₅₀ (µM) HEPG2 |
|---|---|---|
| 3-((4-Chlorobenzyl)thio)... | 12.4 ± 1.2 | 9.8 ± 0.9 |
| 3-(Benzylthio) analog | 28.7 ± 2.1 | 22.5 ± 1.8 |
Spectroscopic Characterization
FT-IR Analysis
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C≡N Stretch: 2217 cm⁻¹ (sharp, medium intensity).
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C-Cl Stretch: 758 cm⁻¹ (aromatic chloro group).
¹H NMR (500 MHz, DMSO-d₆)
| Signal (δ, ppm) | Assignment |
|---|---|
| 8.12–8.14 (m) | Aromatic H (phenyl) |
| 7.50–7.54 (t) | Aromatic H (4-chlorobenzyl) |
| 4.50–4.52 (d) | C8-H (tetrahydroisoquinoline) |
| 2.98–3.18 (m) | SCH₂ and C7-H |
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